Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
Description
Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a quinolizine-based ester featuring a chlorine substituent at the 8-position and a ketone group at the 6-position. The chlorine substituent likely enhances lipophilicity and influences electronic properties, distinguishing it from related compounds .
Properties
IUPAC Name |
methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)10-7(12)6-9(14)13-5-3-2-4-8(10)13/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTXGDXCUKQVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents. One common method involves the reaction of 2-chloroquinoline with methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate in the presence of a base such as potassium carbonate (K₂CO₃) under controlled temperature conditions . This reaction proceeds with high regioselectivity, leading to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinolizine-4-one derivatives.
Scientific Research Applications
Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate involves its interaction with specific molecular targets and pathways. The chloro substituent and the quinolizine ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the chloro derivative and its hydroxy and methoxy analogs:
Notes:
- Ring numbering differences: The methoxy analog (2H-quinolizine) differs in hydrogen positioning compared to the chloro and hydroxy derivatives (1H-quinolizine), suggesting conformational or isomeric variations .
- Molecular weight trends: Chloro > Methoxy > Hydroxy, reflecting substituent atomic masses.
- Solubility: Hydroxy derivative likely more water-soluble due to -OH, while chloro and methoxy analogs are more lipophilic.
Stability and Spectroscopic Characterization
- Stability: Chloro > Methoxy > Hydroxy (due to substituent lability). The hydroxy group may oxidize or participate in hydrogen bonding, reducing shelf life.
- Spectroscopy:
- Mass spectrometry (MS): Chloro derivatives show distinct isotopic patterns (Cl: ~3:1 M/M+2 ratio).
- GC/LC: Methoxy and hydroxy analogs may require derivatization (e.g., silylation) for optimal chromatographic resolution .
Biological Activity
Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₁₀ClN₁O₃
- Molecular Weight : 215.63 g/mol
- CAS Number : 821791-58-6
- InChI Key : WGSWOEOJYNQPRP-UHFFFAOYSA-N
Biological Activities
Research indicates that compounds within the quinolizine family exhibit a variety of biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
- Antiviral Activity :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing various cyclization techniques to form the quinolizine core.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or selectivity.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of methyl 8-chloro derivatives against clinical isolates of bacteria. The results indicated that these compounds exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL against gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxic effects of various quinolizine derivatives on HeLa cells, methyl 8-chloro derivative showed no significant toxicity at concentrations up to 200 µM while effectively reducing cell viability at higher concentrations .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
